molecular formula C17H16N4OS4 B5328430 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

Cat. No.: B5328430
M. Wt: 420.6 g/mol
InChI Key: QWNWDLHBLVRJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a 1,2,4-triazole ring and a dithioloquinoline moiety. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves multiple stepsThe reaction conditions often involve the use of hydrazine derivatives, sulfur sources, and various catalysts to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The 1,2,4-triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. The dithioloquinoline moiety can interact with enzymes and proteins, disrupting their normal function. These interactions lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives and dithioloquinoline analogs. Compared to these compounds, 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,7-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is unique due to its combined structural features, which confer enhanced biological activity and specificity. Examples of similar compounds include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS4/c1-9-4-5-10-11(6-9)21(12(22)7-24-16-18-8-19-20-16)17(2,3)14-13(10)15(23)26-25-14/h4-6,8H,7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNWDLHBLVRJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC=NN4)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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